molecular formula C19H17N5O4 B3030765 (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(2H-tetrazol-5-YL)propanoic acid CAS No. 954147-35-4

(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(2H-tetrazol-5-YL)propanoic acid

Cat. No.: B3030765
CAS No.: 954147-35-4
M. Wt: 379.4
InChI Key: MZBYOFZABYTSQS-INIZCTEOSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2H-tetrazol-5-yl)propanoic acid is an Fmoc-protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amine functionality, enabling controlled deprotection under mild basic conditions (e.g., piperidine) . The tetrazole moiety (2H-tetrazol-5-yl) in its side chain provides unique electronic and steric properties, often acting as a bioisostere for carboxylic acids due to its similar pKa (~4.5) and hydrogen-bonding capabilities . This compound is pivotal in synthesizing peptidomimetics targeting protein-protein interactions, such as β-catenin/T-cell factor inhibition .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2H-tetrazol-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O4/c25-18(26)16(9-17-21-23-24-22-17)20-19(27)28-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,27)(H,25,26)(H,21,22,23,24)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBYOFZABYTSQS-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=NNN=N4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=NNN=N4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857455
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-(2H-tetrazol-5-yl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954147-35-4
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-(2H-tetrazol-5-yl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(2H-tetrazol-5-YL)propanoic acid, commonly referred to as Fmoc-tetrazole amino acid, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula and mass:

  • Molecular Formula : C19_{19}H17_{17}N5_5O4_4
  • Molecular Mass : 379.37 g/mol

The structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tetrazole moiety, which contribute to its stability and reactivity in biological systems .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The tetrazole ring is known for its role in mimicking carboxylic acids, allowing it to engage in hydrogen bonding and other non-covalent interactions with biological targets . This interaction can modulate various cellular pathways, including those involved in cancer progression and metabolic regulation.

Biological Activities

  • Anticancer Properties :
    • Research indicates that compounds with similar structures exhibit inhibition of the Wnt signaling pathway, which is crucial in oncogenesis. Inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells .
    • A study demonstrated that analogs of this compound showed promising results against colorectal cancer cell lines by disrupting the CBP/β-catenin interaction, which is vital for tumor growth .
  • Antimicrobial Activity :
    • The compound has been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. In vitro tests revealed that derivatives of tetrazole exhibited significant antibacterial activity with minimal cytotoxicity towards human cells .
  • Enzyme Inhibition :
    • The compound acts as an inhibitor for various enzymes involved in metabolic pathways. For instance, it has been shown to inhibit specific proteases that play a role in cancer metastasis .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves Fmoc chemistry, which allows for the selective protection of amino groups during peptide synthesis. The following steps are commonly employed:

  • Protection of Amino Groups : The amine group is protected using the Fmoc group.
  • Formation of Tetrazole Moiety : Synthesis involves cyclization reactions that form the tetrazole ring from suitable precursors.
  • Coupling Reactions : The final product is obtained through coupling the protected amine with the tetrazole derivative under specific conditions.

Case Study 1: Anticancer Activity

A study published in Nature detailed the effects of Fmoc-tetrazole derivatives on colorectal cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong potential for therapeutic applications against this type of cancer .

Case Study 2: Antimicrobial Efficacy

In another investigation focused on tuberculosis, compounds structurally related to this compound were tested against M. tuberculosis. The Minimum Inhibitory Concentration (MIC) was found to be 2.5 µg/ml, showcasing effective antimicrobial properties without significant toxicity to host cells .

Summary Table of Biological Activities

Activity TypeObservationsReference
AnticancerInhibits Wnt signaling; reduces cell proliferation
AntimicrobialEffective against M. tuberculosis (MIC = 2.5 µg/ml)
Enzyme InhibitionInhibits proteases involved in cancer metastasis

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(2H-tetrazol-5-YL)propanoic acid exhibit anticancer properties. The tetrazole ring is known for its ability to enhance the bioactivity of drug candidates by improving solubility and stability.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of tetrazole-containing amino acids showed potent activity against various cancer cell lines, suggesting that this compound could be a promising scaffold for developing new anticancer agents .

Role as a Building Block

This compound serves as an essential building block in peptide synthesis due to its stability and ease of incorporation into peptide chains.

Data Table: Comparison of Amino Acids in Peptide Synthesis

Amino AcidStructureApplication
Fmoc-TetrazoleFmoc-TetrazoleUsed in solid-phase peptide synthesis (SPPS).
Fmoc-AlaFmoc-AlaCommonly used as a standard building block.
Fmoc-GlyFmoc-GlyUtilized for flexible linkages in peptides.

Potential in Antiviral Therapies

The unique structure of this compound has been explored for its potential use in antiviral therapies, particularly against viral infections where traditional treatments are ineffective.

Case Study : Research highlighted in Antiviral Research has shown that tetrazole derivatives can inhibit viral replication through various mechanisms, including interference with viral polymerases . This suggests that this compound could be further investigated as a lead compound for antiviral drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Groups

The compound’s structural analogs differ primarily in the side-chain substituents, which influence physicochemical properties and applications. Key examples include:

Compound Name Substituent (R-group) CAS Number Molecular Weight Key Features
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid Thiophen-3-yl 186320-06-9 393.46 Aromatic sulfur-containing group; moderate lipophilicity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid 3-Hydroxyphenyl 178432-48-9 403.43 Polar phenolic group; potential for hydrogen bonding
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid 6-Chloroindole 908847-42-7 469.92 Bulky heterocyclic group; enhanced π-π stacking interactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid o-Tolyl (2-methylphenyl) 211637-75-1 393.43 Hydrophobic methyl-substituted aromatic group

Key Observations :

  • Tetrazole vs. Carboxylic Acid Bioisosteres : The tetrazole group in the target compound offers metabolic stability compared to carboxylic acids, which are prone to esterification or amidation in vivo .
  • Aromatic vs. Heterocyclic Substitutents : Thiophen-3-yl and indole groups enhance lipophilicity and stacking interactions, while hydroxylated phenyl groups improve solubility .

Physicochemical Properties

Solubility and Stability
  • Target Compound: Limited solubility in aqueous buffers due to the hydrophobic Fmoc group; typically stored under inert atmospheres at 2–8°C to prevent degradation .
  • Hydroxyphenyl Analog : Improved water solubility (~10 mM in DMSO) due to the polar hydroxyl group .
  • Chloroindole Analog : High lipophilicity (logP ~4.5) necessitates formulation with organic solvents like DMF or DMSO .
Acid-Base Properties
  • The tetrazole group (pKa ~4.5) mimics carboxylic acids (pKa ~2–3) but with reduced acidity, making it less prone to ionization at physiological pH .

Q & A

Q. What is the role of the Fmoc group in this compound, and how does it influence synthetic strategies?

The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amino functionality during peptide synthesis. It is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF) while leaving other protecting groups intact, enabling stepwise solid-phase peptide assembly . For example, in , Fmoc is used to protect amino acids during resin-based synthesis, ensuring controlled elongation of peptide chains.

Q. What are the critical safety precautions for handling this compound in the laboratory?

Key precautions include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319) .
  • Ventilation: Use fume hoods to prevent inhalation of dust or aerosols (H335) .
  • Emergency Measures: For skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes .
  • Storage: Keep in airtight containers at room temperature, protected from light and moisture .

Q. How is this compound typically characterized after synthesis?

Common techniques include:

  • HPLC: To assess purity and confirm retention time against standards .
  • Mass Spectrometry (MALDI-TOF): For molecular weight verification (e.g., uses MALDI-TOF to confirm peptide mass).
  • NMR Spectroscopy: To resolve stereochemistry and verify structural integrity .

Advanced Research Questions

Q. How can researchers optimize Fmoc deprotection to minimize side reactions?

Deprotection with piperidine may cause β-elimination or racemization in sensitive residues. Optimization strategies include:

  • Reducing Exposure Time: Limit piperidine treatment to 5–10 minutes .
  • Alternative Bases: Use 1,8-diazabicycloundec-7-ene (DBU) in dilute solutions to reduce side reactions .
  • Temperature Control: Perform deprotection at 0–4°C for acid-labile peptides .

Q. What experimental conditions stabilize this compound during long-term storage?

Stability data ( ) suggest:

ConditionStability Outcome
Ambient temperatureStable for 6 months if desiccated
Light exposureDegrades via photolysis (use amber vials)
Moisture (>60% RH)Hydrolysis of tetrazole moiety observed
Incompatible materialsAvoid strong acids/bases (risk of Fmoc cleavage)

Q. How can solubility challenges in aqueous buffers be addressed for this compound?

The hydrophobic Fmoc group and tetrazole moiety limit aqueous solubility. Solutions include:

  • Co-solvents: Use 10–30% DMSO or acetonitrile in buffered solutions .
  • pH Adjustment: Ionize the tetrazole (pKa ~4.5–5.0) by working at pH >6.0 .
  • Microwave-Assisted Dissolution: Enhances solubility in polar aprotic solvents like DMF .

Q. How should researchers reconcile contradictions in reported toxicity data?

While some SDSs classify acute oral toxicity (H302) and respiratory irritation (H335) , others note incomplete toxicological profiles (). Mitigation strategies:

  • Assume Worst-Case Scenarios: Treat as Category 4 toxicity until verified.
  • In Vitro Testing: Conduct cytotoxicity assays (e.g., MTT on HEK293 cells) to validate hazards .
  • Monitor Decomposition: Combustion releases toxic fumes (e.g., NOx, CO); use CO detectors in labs .

Q. What synthetic routes enable incorporation of this compound into peptidomimetic scaffolds?

Key steps from and :

  • Resin Functionalization: Load Fmoc-protected amino acid onto NovaSyn® TGR resin.
  • Tetrazole Activation: Use HATU/DIPEA for coupling to carboxylic acid groups.
  • Side-Chain Modification: Introduce bioisosteric tetrazole groups via Mitsunobu reactions .

Q. What analytical methods resolve discrepancies in reaction yields during scale-up?

  • HPLC-MS Tracking: Identify byproducts (e.g., Fmoc hydrolysis intermediates) .
  • DoE (Design of Experiments): Systematically vary temperature, solvent, and stoichiometry.
  • Kinetic Studies: Monitor reaction progress via inline IR spectroscopy .

Q. How do structural analogs of this compound compare in target binding affinity?

Modifications to the tetrazole or phenyl groups ( ) impact bioactivity:

Analog StructureTarget (e.g., Angiotensin II Receptor)IC50 (nM)
3-(3,5-Difluorophenyl) variantImproved hydrophobic interactions12 ± 2
Benzyl-substituted tetrazoleReduced solubility, higher logP45 ± 7
Trifluoromethyl analogEnhanced metabolic stability8 ± 1

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(2H-tetrazol-5-YL)propanoic acid
Reactant of Route 2
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(2H-tetrazol-5-YL)propanoic acid

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